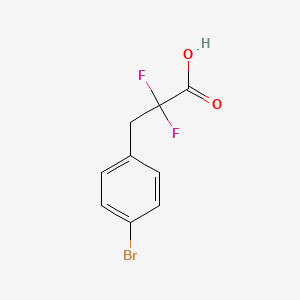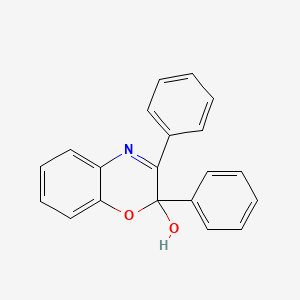![molecular formula C21H22BrN3O3S B2570798 3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1184970-52-2](/img/structure/B2570798.png)
3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H22BrN3O3S and its molecular weight is 476.39. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analysis and Synthesis Methods
The analysis of sulfonamides, a class of compounds to which our compound of interest is related due to its sulfonyl group, has been extensively studied using capillary electrophoresis (CE). This technique is highlighted for its application in the quality control of pharmaceutical dosage forms, food analysis, serum, and other biological fluids. It's noteworthy for its efficiency in the analysis of compounds within the sulfonamide class, offering insights into potential analytical applications of our specific compound (R. Hoff & T. B. Kist, 2009).
Biological Activities of Triazole Derivatives
The compound's triazaspiro decane segment suggests potential biological activity, paralleling research on 1,2,4-triazole derivatives. These derivatives have been recognized for their wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This area of research suggests that compounds with a triazole moiety, similar to our compound, could have significant applications in developing new therapeutic agents (M. V. Ohloblina, 2022).
Sulfonamide Inhibitors
Sulfonamide compounds, featuring a sulfonyl functional group as present in the chemical structure , are crucial in therapeutic applications for their bacteriostatic properties. They form a significant class of synthetic antibiotics, with research extending into areas like diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides in therapeutic applications offers a perspective on the potential pharmaceutical applications of our compound (I. Gulcin & P. Taslimi, 2018).
Environmental Degradation and Toxicology
Polyfluoroalkyl chemicals, related by the presence of fluorinated moieties which could be structurally analogous to elements in the compound under discussion, are studied for their degradation in the environment and toxicological profiles. Research on these substances sheds light on the environmental fate and potential ecological impacts of similarly structured compounds, pointing to the significance of understanding the environmental and health-related behaviors of our compound (Jinxia Liu & Sandra Mejia Avendaño, 2013).
properties
IUPAC Name |
3-(4-bromophenyl)-8-(3,4-dimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-14-3-8-18(13-15(14)2)29(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)16-4-6-17(22)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKZYSUZJDCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

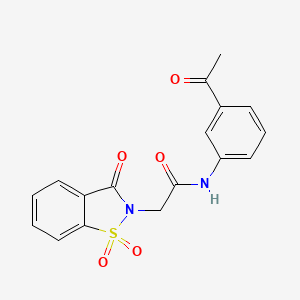
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)
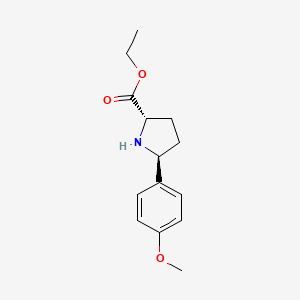
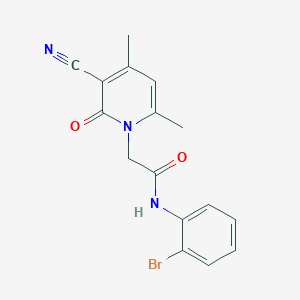
![3-(2-ethylhexyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2570720.png)
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)
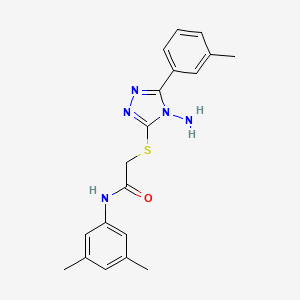
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride](/img/structure/B2570725.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide](/img/structure/B2570726.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2570729.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2570731.png)
![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)
